molecular formula C6H11NO3 B13517728 (2R,4S)-4-methoxypyrrolidine-2-carboxylic acid

(2R,4S)-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B13517728
M. Wt: 145.16 g/mol
InChI Key: RNXKXUOGQKYKTH-CRCLSJGQSA-N
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Description

(2R,4S)-4-methoxypyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a methoxy group at the fourth position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methoxylation: Introduction of the methoxy group at the fourth position can be achieved through nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-4-methoxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    Pyrrolidine-2-carboxylic acid: Lacks the methoxy substitution.

Uniqueness

(2R,4S)-4-methoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,4S)-4-methoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

RNXKXUOGQKYKTH-CRCLSJGQSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](NC1)C(=O)O

Canonical SMILES

COC1CC(NC1)C(=O)O

Origin of Product

United States

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